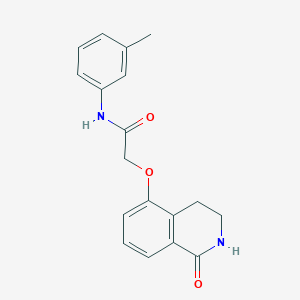

2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-4-2-5-13(10-12)20-17(21)11-23-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYHTNIPCJMJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the tetrahydroisoquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Ether Linkage Formation: The ether linkage is formed by reacting the hydroxyl group of the tetrahydroisoquinoline derivative with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism of action of 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Key Observations

Core Heterocycle Variations: The tetrahydroisoquinoline core in the target compound and analog contrasts with tetrahydroquinoxaline (, Compound 5) and thienopyrimidine (, Compound 19). These cores influence electronic properties and binding pocket compatibility. For example, tetrahydroquinoxaline’s planar structure may enhance π-π stacking in enzyme active sites compared to the non-planar tetrahydroisoquinoline .

Substituent Effects: m-Tolyl vs. Benzyl at Position 2: Present in both the target and analog, this group likely enhances membrane permeability due to its hydrophobicity .

Bioactivity Trends: Compounds 5 and 19 () demonstrate moderate inhibition of Schistosoma mansoni cysteine protease (SmCD1), with IC₅₀ values of 83.6 µM and 102.5 µM, respectively. While the target compound shares the m-tolyl acetamide motif, its tetrahydroisoquinoline core may alter binding efficiency compared to these analogs .

Synthetic Routes: and describe methods for synthesizing thiazolidinone-coumarin and oxadiazole-linked acetamides, respectively. These routes involve refluxing intermediates with mercaptoacetic acid () or chloroacetyl chloride (), differing from the target compound’s unspecified synthesis .

Implications for Drug Design

- Lipophilicity vs. Solubility : Benzyl and aryl substitutions (target, ) may require balancing with polar groups to improve pharmacokinetics.

- Heterocycle Selection: Thienopyrimidine and tetrahydroquinoxaline cores () show measurable bioactivity, guiding future modifications of the target compound’s isoquinoline scaffold.

Biological Activity

2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.36 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoquinoline moiety is known to exhibit affinity towards various receptors and enzymes, potentially modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways related to cancer proliferation or inflammation.

Antimicrobial Properties

Research has indicated that tetrahydroisoquinoline derivatives possess significant antimicrobial properties. A study conducted by demonstrated that compounds similar to this compound exhibited potent activity against a range of bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example:

- Case Study 1: In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Case Study 2: Another study reported that this compound significantly reduced tumor growth in mouse models of melanoma when administered at a dosage of 10 mg/kg body weight .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include commercially available isoquinoline derivatives and acetamide precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the methoxyphenyl group significantly influenced the biological activity. Substituents on this aromatic ring were found to enhance or diminish activity against specific targets, suggesting a critical role in receptor binding affinity .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed:

| Compound | Biological Activity |

|---|---|

| Compound A : Ethyl (E)-4-(2-methoxyphenyl)... | Moderate antimicrobial activity |

| Compound B : 1-Oxo-N-(p-chlorophenyl)... | Strong anticancer effects |

| 2-((1-oxo...N-(m-tolyl)acetamide | Potent antimicrobial and anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.